

Physical characteristics of 4-bromo-N-cyclohexylpyrimidin-2-amine

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Compound of Interest

Compound Name: 4-bromo-N-cyclohexylpyrimidin-2-amine

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Technical Guide: 4-bromo-N-cyclohexylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical and chemical characteristics of **4-bromo-N-cyclohexylpyrimidin-2-amine**. Due to a lack of extensive studies in publicly available scientific literature, this document primarily relies on predicted data and information from commercial suppliers. Where experimental data is unavailable, this guide offers generalized protocols for the characterization of similar chemical entities. Furthermore, it explores the potential biological significance of this compound based on the well-established activities of the broader class of pyrimidine derivatives.

Introduction

4-bromo-N-cyclohexylpyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The presence of a bromine atom and a cyclohexyl group suggests potential for this compound as an intermediate in the synthesis of novel therapeutic agents and functional materials. This

guide aims to consolidate the available information and provide a framework for future research and development involving this molecule.

Physical and Chemical Properties

The physical and chemical data for **4-bromo-N-cyclohexylpyrimidin-2-amine** are limited. The following table summarizes the available information, largely derived from chemical supplier databases. It is important to note that some of these values are predicted and have not been experimentally verified in peer-reviewed literature.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ BrN ₃	Commercial Supplier Data[1]
Molecular Weight	256.15 g/mol	Commercial Supplier Data[1]
Boiling Point	375.1 ± 34.0 °C at 760 mmHg (Predicted)	Commercial Supplier Data[1]
Melting Point	Not available	Commercial Supplier Data[1]
Solubility	Not available	
CAS Number	1269292-88-7	Commercial Supplier Data[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **4-bromo-N-cyclohexylpyrimidin-2-amine** are not currently available in published scientific literature. However, the following sections provide generalized methodologies that are commonly employed for the analysis of similar organic compounds.

Hypothetical Synthesis

A plausible synthetic route for **4-bromo-N-cyclohexylpyrimidin-2-amine** could involve the nucleophilic substitution of a di-halogenated pyrimidine with cyclohexylamine. A general procedure is outlined below:

- Reaction Setup: To a solution of a suitable starting material, such as 2,4-dichloropyrimidine or 2-amino-4-bromopyrimidine, in an appropriate solvent (e.g., ethanol, isopropanol, or DMF), add cyclohexylamine.
- Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be added to scavenge the acid byproduct.
- Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (reflux) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The following are standard techniques for elucidating the structure of organic molecules like **4-bromo-N-cyclohexylpyrimidin-2-amine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would be used to determine the number and environment of protons. Expected signals would include those for the pyrimidine ring protons, the cyclohexyl protons, and the amine proton.
 - ^{13}C NMR: Would be used to identify the number of unique carbon atoms and their chemical environments.
- Infrared (IR) Spectroscopy:
 - This technique would identify the presence of key functional groups. Expected characteristic peaks would include N-H stretching vibrations for the secondary amine, C-N stretching, and vibrations associated with the aromatic pyrimidine ring.

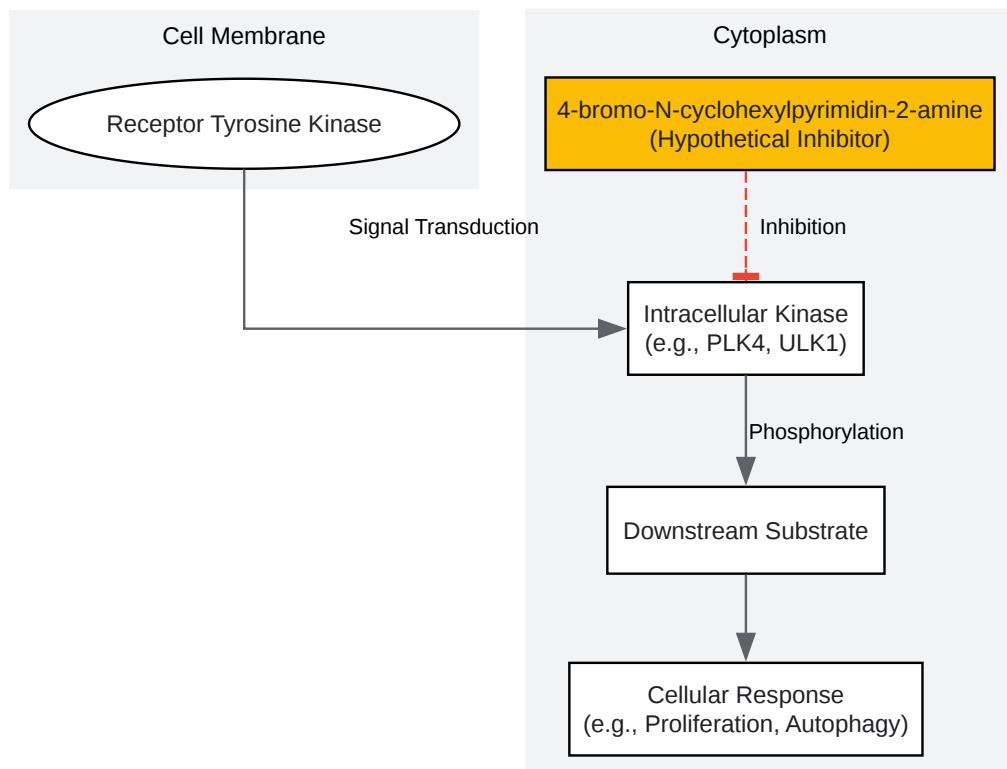
- Mass Spectrometry (MS):
 - Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. The presence of bromine would be indicated by a characteristic isotopic pattern (^{19}Br and ^{81}Br).

Potential Biological Significance

While no specific biological activities have been reported for **4-bromo-N-cyclohexylpyrimidin-2-amine**, the pyrimidine core is a well-established pharmacophore in a vast number of therapeutic agents. Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including but not limited to:

- Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, antimetabolites, or modulators of other key cellular processes involved in cancer progression.
- Antimicrobial Activity: The pyrimidine scaffold is found in various antibacterial and antifungal agents.
- Antiviral Activity: Several antiviral drugs are based on pyrimidine nucleoside analogues.
- Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have shown activity as sedatives, hypnotics, and anticonvulsants.

Given that many pyrimidine-based drugs are kinase inhibitors, a hypothetical signaling pathway where this compound might be investigated is presented below. This is a generalized representation and not based on experimental data for this specific molecule.

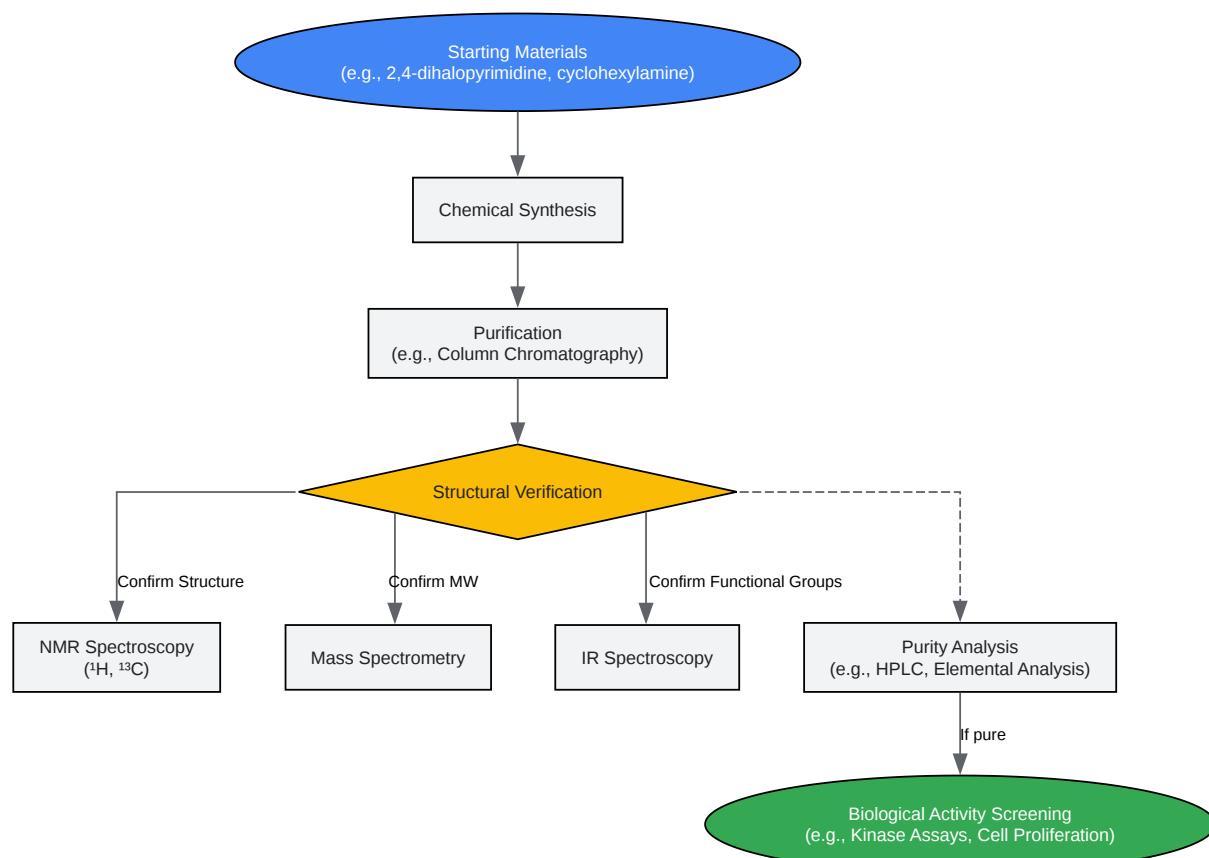


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Hypothetical signaling pathway for a pyrimidine-based kinase inhibitor.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of **4-bromo-N-cyclohexylpyrimidin-2-amine**, should a researcher undertake its study.

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Logical workflow for the synthesis and characterization of **4-bromo-N-cyclohexylpyrimidin-2-amine**.

Conclusion

4-bromo-N-cyclohexylpyrimidin-2-amine is a compound with potential utility in medicinal chemistry and materials science, primarily owing to its pyrimidine core. However, there is a significant lack of published experimental data regarding its physical properties, synthesis, and

biological activity. This guide has compiled the available information and provided a framework of generalized experimental protocols and potential areas of investigation. Further research is required to fully characterize this molecule and explore its potential applications.

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References

- 1. mdpi.com [mdpi.com]
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